Narchinol B

Description

Structure

3D Structure

Properties

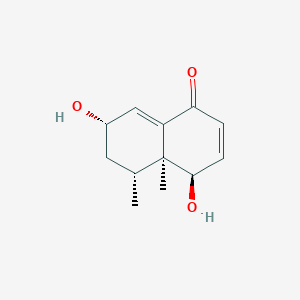

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

(4R,4aS,5R,7S)-4,7-dihydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one |

InChI |

InChI=1S/C12H16O3/c1-7-5-8(13)6-9-10(14)3-4-11(15)12(7,9)2/h3-4,6-8,11,13,15H,5H2,1-2H3/t7-,8+,11-,12+/m1/s1 |

InChI Key |

MPVZRKBKGSHLGP-FCMYFTRRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](C=C2[C@]1([C@@H](C=CC2=O)O)C)O |

Canonical SMILES |

CC1CC(C=C2C1(C(C=CC2=O)O)C)O |

Synonyms |

Narchinol B |

Origin of Product |

United States |

Foundational & Exploratory

Narchinol B: A Technical Guide to its Discovery, Isolation, and Characterization from Nardostachys jatamansi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardostachys jatamansi, a perennial herb from the Valerianaceae family found in the Himalayas, has a long history of use in traditional medicine systems for treating a variety of ailments.[1] The rhizomes of the plant are a rich source of bioactive compounds, primarily sesquiterpenoids and coumarins.[2] Among these, Narchinol B, a C12-nardosinone type sesquiterpenoid, has been identified as a significant constituent.[3] Recent scientific investigations have focused on its promising pharmacological activities, particularly its potent anti-neuroinflammatory effects.[4] This technical guide provides a comprehensive overview of the discovery, detailed experimental protocols for isolation, and structural characterization of this compound, along with its elucidated mechanism of action.

Discovery and Bioactivity

This compound was first reported as a constituent of Nardostachys jatamansi. Subsequent studies have highlighted its role, alongside similar compounds like Desoxo-narchinol A, in the plant's therapeutic properties.[3] Research has demonstrated that this compound can inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. These mediators include nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4] This activity points to its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases.

Experimental Protocols

The isolation and purification of this compound from Nardostachys jatamansi involve a multi-step process combining extraction and chromatographic techniques. The structural identity is then confirmed using modern spectroscopic methods.

Plant Material and Extraction

-

Plant Material: The dried rhizomes and roots of Nardostachys jatamansi are the primary source for the isolation of this compound.[5]

-

Grinding and Extraction: The dried plant material is ground into a coarse powder. This powder is then subjected to solvent extraction. A common method involves maceration or reflux with methanol or a 20% aqueous ethanol solution at room temperature for an extended period.[3][5] The process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation Workflow

The crude extract is a complex mixture of compounds and requires further separation.

-

Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with sesquiterpenoids like this compound typically concentrating in the ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography.

-

Stationary Phase: Silica gel is commonly used as the stationary phase for the initial separation of terpenoids.[5]

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified using preparative or semi-preparative HPLC.[3][5]

-

Column: A reversed-phase C18 column is typically used.[3]

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, is used to achieve high purity separation.[3]

-

Detection: The eluent is monitored using a UV detector. The peak corresponding to this compound is collected.

-

Structure Elucidation

The definitive structure of the isolated this compound is determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and establish the molecular formula of the compound.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the carbon skeleton and the relative stereochemistry of the molecule.[5] The assignments of proton and carbon signals provide the final confirmation of the this compound structure.

Data Presentation

The structural characterization of this compound is based on the following spectroscopic data.

Table 1: Spectroscopic Data for the Characterization of this compound

| Technique | Data Type | Observed Values |

|---|---|---|

| HRESIMS | Molecular Formula | C₁₅H₂₂O₃ |

| [M+H]⁺ (m/z) | 251.1642 (Calculated for C₁₅H₂₃O₃) | |

| IR (KBr) | Absorption Bands (cm⁻¹) | ~3400 (O-H stretch), ~1700 (C=O stretch), ~1650 (C=C stretch) |

| ¹H NMR | Chemical Shifts (δ ppm) | Signals corresponding to olefinic protons, methine protons, and methyl groups are observed. Specific shifts are determined by comparison with literature values for known nardosinone-type sesquiterpenoids.[5] |

| ¹³C NMR | Chemical Shifts (δ ppm) | Signals indicating the presence of 15 carbons, including carbonyl carbons, olefinic carbons, sp³ methine and methylene carbons, and methyl carbons are observed.[5] |

Note: Specific NMR chemical shift values for this compound are not consistently published in tabular form across the literature. The data presented is representative based on characterizations of nardosinone-type sesquiterpenoids isolated from N. jatamansi.[5]

Visualizations

Experimental Workflow

Caption: Isolation and Purification Workflow for this compound.

Signaling Pathway

Caption: this compound Signaling Pathways in Microglial Cells.[4][5]

Conclusion

This compound, a sesquiterpenoid isolated from the rhizomes of Nardostachys jatamansi, stands out as a promising natural product with significant therapeutic potential. The established protocols for its isolation and purification, relying on a combination of solvent extraction and multi-stage chromatography, enable the procurement of this compound for further study. Spectroscopic analysis provides the definitive structural confirmation required for drug development. The elucidation of its anti-neuroinflammatory mechanism, involving the dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2/HO-1 signaling cascade, provides a solid scientific basis for its potential application in treating neurodegenerative diseases.[4][5] This guide serves as a foundational resource for researchers aiming to explore the full therapeutic capabilities of this compound.

References

- 1. Liquid Chromatography-Tandem Mass Spectrometry of Desoxo-Narchinol a and Its Pharmacokinetics and Oral Bioavailability in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study comparing pure desoxo-narchinol A and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desoxo-narchinol A and this compound Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Narchinol B: A Technical Guide to its Molecular Properties and Anti-Neuroinflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narchinol B, a sesquiterpenoid isolated from Nardostachys jatamansi (D. Don) DC, has emerged as a compound of significant interest due to its potent anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, including its molecular formula and weight. It further delves into the detailed experimental protocols used to elucidate its mechanism of action, primarily focusing on its modulation of the NF-κB and Nrf2/HO-1 signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Molecular Profile of this compound

This compound is a sesquiterpenoid that has been identified and characterized from the rhizomes and roots of Nardostachys jatamansi. Its fundamental molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.257 g/mol | [1] |

| Class | Sesquiterpenoid | [1] |

| Source Organism | Nardostachys jatamansi (D. Don) DC | [1] |

| CAS Number | 1356822-09-7 |

Anti-Neuroinflammatory Activity and Mechanism of Action

This compound exhibits significant anti-neuroinflammatory effects, which have been primarily investigated in lipopolysaccharide (LPS)-stimulated microglial cell models. Its mechanism of action involves the dual regulation of pro-inflammatory and antioxidant pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. In LPS-stimulated BV2 and primary microglial cells, this compound suppresses the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action prevents the nuclear translocation of the p65/p50 heterodimer, thereby inhibiting the transcription of pro-inflammatory genes.[1]

Activation of the Nrf2/HO-1 Signaling Pathway

Concurrently, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress. This compound treatment leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which in turn promotes the nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, including HO-1, leading to their upregulation. The induction of HO-1 contributes to the anti-inflammatory effects of this compound.[1] The phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway is also implicated in the this compound-mediated activation of HO-1.[1]

Experimental Protocols

This section outlines the key experimental methodologies employed in the investigation of this compound's anti-neuroinflammatory effects.

Cell Culture and Treatment

-

Cell Line: Murine microglial BV2 cells or primary microglial cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The production of nitric oxide (NO), a pro-inflammatory mediator, is quantified using the Griess assay.

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Prostaglandin E₂ (PGE₂) Quantification

PGE₂, another key inflammatory mediator, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific PGE₂ ELISA kit.

-

Measure the absorbance and determine the PGE₂ concentration from a standard curve.

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of key signaling molecules.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl-sulfate polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, p38, IκBα, phospho-IκBα, HO-1, Nrf2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Isolation and Purification of this compound

This compound is isolated from the dried rhizomes and roots of Nardostachys jatamansi.

-

Extraction: The plant material is extracted with a solvent such as methanol.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are further purified using column chromatography techniques, such as silica gel chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using preparative HPLC.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Caption: this compound signaling pathway in microglial cells.

Caption: General experimental workflow for studying this compound.

References

- 1. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Desoxo-narchinol A and this compound Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Narchinol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narchinol B is a sesquiterpenoid compound isolated from the rhizomes and roots of Nardostachys chinensis and Nardostachys jatamansi, plants used in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities, and the experimental protocols used to elucidate its effects. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Physical and Chemical Properties

While detailed spectroscopic data from primary literature remains largely unpublished, the structural elucidation of this compound has been achieved through various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] The fundamental physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [3] |

| Molecular Weight | 208.25 g/mol | [3] |

| CAS Number | 1356822-09-7 | [3] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Source | Rhizomes and roots of Nardostachys chinensis | [3][4] |

| Biological Activity | Anti-neuroinflammatory | [2][5] |

| IC₅₀ | 2.43 ± 0.23 μM (inhibition of LPS-induced NO in BV2 cells) | [2] |

Note: Specific quantitative data for melting point, boiling point, and solubility (e.g., in mg/mL) are not available in the reviewed literature. Similarly, detailed NMR (¹H, ¹³C), IR, and MS spectral data have not been publicly reported.

Experimental Protocols

The biological activity of this compound, particularly its anti-inflammatory effects, has been investigated through a series of in vitro experiments. The following sections detail the general methodologies employed in these studies.

Isolation of this compound

This compound is typically isolated from the rhizomes and roots of Nardostachys species. While specific, detailed protocols are proprietary to the research groups, the general procedure involves solvent extraction followed by various chromatographic techniques.[1]

General Workflow for Isolation:

-

Extraction: The dried and powdered rhizomes and roots are extracted with a solvent such as methanol.

-

Partitioning: The crude methanol extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[1]

Cell Culture and Treatment for Anti-inflammatory Assays

Murine microglial cell lines, such as BV2, are commonly used to study the anti-neuroinflammatory effects of this compound.

-

Cell Culture: BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[6]

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein extraction). After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL or 1 µg/mL) to induce an inflammatory response.[6][7]

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide, a pro-inflammatory mediator, is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Sample Collection: After treatment with this compound and/or LPS for a specified duration (e.g., 24 hours), the cell culture supernatant is collected.[8]

-

Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[9]

-

Measurement: The mixture is incubated at room temperature for 10-15 minutes in the dark. The absorbance is then measured at approximately 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.[9]

Prostaglandin E₂ (PGE₂) Immunoassay (ELISA)

PGE₂, another key inflammatory mediator, is measured in the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Preparation: Cell culture supernatants are collected after the experimental treatment.

-

ELISA Procedure: The assay is performed using a commercial PGE₂ ELISA kit according to the manufacturer's instructions. This typically involves adding the samples, standards, a PGE₂ conjugate, and a specific antibody to a pre-coated plate.[3][10]

-

Detection: After incubation and washing steps, a substrate is added, and the resulting colorimetric reaction is measured with a microplate reader. The concentration of PGE₂ is inversely proportional to the signal and is determined by comparison to a standard curve.[3][10]

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key inflammatory and signaling molecules.

-

Protein Extraction: After treatment, cells are washed with PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p65 NF-κB, Nrf2, HO-1) overnight at 4°C.[11][12]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11][12]

Signaling Pathways Modulated by this compound

This compound exerts its anti-neuroinflammatory effects primarily through the modulation of two key signaling pathways: the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2/HO-1 pathway.[5]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the p65/p50 heterodimer of NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. This compound has been shown to inhibit this pathway.[5]

Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, such as Heme Oxygenase-1 (HO-1). This compound activates this protective pathway, which in turn contributes to its anti-inflammatory effects. This activation has been shown to involve upstream kinases such as p38 MAPK and PI3K/Akt.[5]

Conclusion

This compound is a promising natural compound with demonstrated anti-neuroinflammatory properties. Its mechanism of action involves the dual regulation of key inflammatory and antioxidant pathways. While the foundational physicochemical data is established, a significant opportunity exists for further research to fully characterize this molecule, including the publication of its detailed spectroscopic data and the optimization of its isolation and synthesis. The experimental protocols and pathway information provided in this guide serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic sesquiterpenes from Nardostachys chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Six new sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desoxo-narchinol A and this compound Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Putative Biosynthesis of Narchinol B in Nardostachys jatamansi

Abstract: Narchinol B, an aristolane-type sesquiterpenoid isolated from the roots and rhizomes of Nardostachys jatamansi, has garnered interest for its notable anti-inflammatory properties.[1] While the complete biosynthetic pathway has not been fully elucidated experimentally, significant insights can be drawn from the well-established principles of sesquiterpenoid biosynthesis in plants. This document outlines a putative pathway for this compound formation, beginning with the universal C15 precursor, farnesyl pyrophosphate (FPP), and proceeding through cyclization and subsequent oxidative modifications. This guide provides a theoretical framework intended to support further research and metabolic engineering efforts.

Part 1: Synthesis of the Universal Precursor, Farnesyl Pyrophosphate (FPP)

All sesquiterpenoids in plants are derived from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The biosynthesis of FPP begins with the assembly of five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways produce these precursors: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[2][3] Sesquiterpenoid biosynthesis predominantly occurs in the cytosol, utilizing the IPP and DMAPP pools generated by the MVA pathway.[3][4]

The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP, which is then isomerized to DMAPP. Subsequently, Farnesyl Pyrophosphate Synthase (FPPS) catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to yield the final C15 product, FPP.[2][3]

Part 2: Putative Cyclization of FPP to the Aristolane Skeleton

The immense structural diversity of sesquiterpenoids arises from the cyclization of the linear FPP precursor by a large family of enzymes known as terpene synthases (TPSs).[5] Given that this compound possesses an aristolane-type bicyclic core, its biosynthesis is hypothesized to proceed via an aristolochene intermediate, catalyzed by an aristolochene synthase (AS).[6][7]

The proposed catalytic mechanism of aristolochene synthase is a complex carbocation-driven cascade:

-

Ionization: The reaction begins with the Mg²⁺-dependent removal of the diphosphate group from FPP, generating a farnesyl cation.[8]

-

First Cyclization: The farnesyl cation is folded in the enzyme's active site, enabling the C10-C11 double bond to attack the C1 carbocation, forming a 10-membered ring and a germacryl A cation intermediate.[8][9]

-

Rearrangement and Second Cyclization: A 1,3-hydride shift from C7 to C6 transforms the germacryl A cation into an eudesmane-type cation. This is immediately followed by a second ring closure, where the C2-C3 double bond attacks the C7 carbocation, forming the characteristic bicyclic core of the aristolane skeleton.[8]

-

Deprotonation: The cascade terminates with a stereospecific deprotonation from C9, yielding the stable bicyclic olefin, (+)-aristolochene.[8][10]

Part 3: Putative Post-Cyclization Tailoring to this compound

Following the formation of the core hydrocarbon skeleton, a suite of "tailoring" enzymes, primarily from the Cytochrome P450 (CYP) monooxygenase and short-chain dehydrogenase/reductase (SDR) superfamilies, introduce functional groups.[11][12][13] These oxidative modifications are responsible for the vast chemical diversity observed within a single terpenoid class.

To convert (+)-aristolochene to this compound, a series of stereo- and regio-specific hydroxylations and subsequent oxidations are required. While the exact sequence is unknown, a plausible route is proposed:

-

Multiple Hydroxylations: Several distinct CYP enzymes likely catalyze the hydroxylation of the aristolochene backbone at specific carbon positions. Based on the structure of this compound, hydroxyl groups are needed at C2, C8, and C9.

-

Oxidation to Ketones: After hydroxylation, specific alcohol dehydrogenases (SDRs) are proposed to oxidize the hydroxyl groups at C1 and C8 to the corresponding ketones found in the final this compound structure.

Data Presentation

As the specific pathway to this compound is not yet confirmed, quantitative data such as enzyme kinetics are unavailable. However, transcriptome analyses of N. jatamansi have identified numerous candidate genes likely involved in sesquiterpenoid biosynthesis.[11][14][15][16]

Table 1: Key Enzymes in the Putative this compound Biosynthetic Pathway

| Step | Enzyme Class | Proposed Substrate | Proposed Product |

| Backbone Synthesis | |||

| 1 | Farnesyl Pyrophosphate Synthase (FPPS) | IPP + DMAPP | Farnesyl Pyrophosphate (FPP) |

| Cyclization | |||

| 2 | Aristolochene Synthase (AS-like) | Farnesyl Pyrophosphate (FPP) | (+)-Aristolochene |

| Tailoring | |||

| 3 | Cytochrome P450s (CYPs) | (+)-Aristolochene & Intermediates | Hydroxylated Aristolochenes |

| 4 | Dehydrogenases (SDRs) | Hydroxylated Intermediates | This compound |

Table 2: Candidate Gene Families for Sesquiterpenoid Biosynthesis in N. jatamansi

| Gene Family | Putative Function | Notes |

| Terpene Synthases (TPS) | ||

| NjTPS-49, -54, -56, -57, -59 | Sesquiterpene Synthase | Expression was positively regulated by MeJA treatment, suggesting a role in defense-related sesquiterpene synthesis.[14][16][17] |

| Cytochrome P450s (CYP) | ||

| CYP71 family | Terpenoid Oxidation/Hydroxylation | A large and diverse family known for modifying terpene backbones.[15] |

| CYP76 family | Terpenoid Oxidation/Hydroxylation | Implicated in various specialized metabolic pathways.[15] |

| CYP81 family | Terpenoid Oxidation/Hydroxylation | Often involved in the functionalization of secondary metabolites.[15] |

| CYP82 family | Terpenoid Oxidation/Hydroxylation | Known participants in the biosynthesis of defense compounds.[15] |

Experimental Protocols for Pathway Elucidation

Validating the putative pathway for this compound requires a multi-step experimental approach common in the study of plant natural products.

1. Gene Discovery and Cloning:

-

Methodology: The primary method involves transcriptome sequencing (RNA-Seq) of tissues where the target compound accumulates, which for this compound is the roots and rhizomes of N. jatamansi.

-

Protocol:

-

Extract total RNA from the roots and rhizomes.

-

Perform high-throughput RNA sequencing.

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Identify candidate TPS and CYP genes through homology-based searches (e.g., BLAST) against known terpene-related enzymes from other species.

-

Obtain full-length open reading frames (ORFs) using Rapid Amplification of cDNA Ends (RACE-PCR).

-

Clone the full-length ORFs into suitable expression vectors.

-

2. In Vitro Biochemical Characterization:

-

Methodology: This step functionally characterizes the candidate enzymes by expressing them in a heterologous host and testing their activity with predicted substrates.

-

Protocol:

-

Express the cloned TPS and CYP genes in a microbial host such as Escherichia coli or Saccharomyces cerevisiae.

-

Purify the recombinant proteins using affinity chromatography (e.g., His-tag).

-

For a candidate TPS, incubate the purified enzyme with FPP and necessary cofactors (e.g., Mg²⁺).

-

For a candidate CYP, incubate the enzyme with the product from the TPS assay (e.g., aristolochene) and a P450 reductase system with NADPH.

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare them to authentic standards.

-

3. In Planta Functional Validation:

-

Methodology: To confirm the role of a gene in the native plant, its expression is typically suppressed, and the resulting change in the metabolite profile is observed.

-

Protocol:

-

Use Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated knockout to reduce or eliminate the expression of the target gene in N. jatamansi (requires an established transformation protocol).

-

Grow the modified plants alongside wild-type controls.

-

Extract metabolites from the relevant tissues (roots and rhizomes).

-

Perform metabolic profiling using LC-MS or HPLC.

-

A significant reduction or absence of this compound (or its intermediates) in the modified plants compared to controls confirms the gene's function in the pathway.

-

Conclusion

The biosynthesis of this compound in Nardostachys jatamansi is putatively a multi-step process involving the cytosolic MVA pathway to produce FPP, the cyclization of FPP to an aristolochene scaffold by a sesquiterpene synthase, and a series of subsequent oxidative modifications catalyzed by CYPs and dehydrogenases. While this guide presents a chemically and biologically plausible route, each step requires rigorous experimental validation. The identification of candidate NjTPS and NjCYP genes from transcriptome data provides a strong foundation for future research. Elucidating the complete pathway will not only advance our understanding of plant specialized metabolism but also open avenues for the biotechnological production of this compound and related valuable sesquiterpenoids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: map00909 [genome.jp]

- 6. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Efficiency in Enzyme Mechanisms Involving Carbocations: Aristolochene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aristolochene synthase-catalyzed cyclization of 2-fluorofarnesyl-diphosphate to 2-fluorogermacrene A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cytochrome-p450-enzymes-involved-in-the-biosynthesis-of-mono-and-sesquiterpenes - Ask this paper | Bohrium [bohrium.com]

- 12. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Key Genes Involved in Sesquiterpene Synthesis in Nardostachys jatamansi Based on Transcriptome and Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Narchinol B: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narchinol B is a sesquiterpenoid of significant interest to the scientific community, particularly in the fields of neuroinflammation and drug discovery. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation of this compound. Additionally, it delves into the key signaling pathways modulated by this compound, offering a valuable resource for researchers investigating its therapeutic potential.

Natural Sources and Abundance of this compound and Related Sesquiterpenoids

One study conducted a quantitative HPLC analysis of a 20% aqueous ethanol extract of Nardostachys jatamansi rhizomes, providing the content of several sesquiterpenoids.[3] Although this compound was not individually quantified, the data for its analogue, desoxo-narchinol A, and other related compounds offer a strong indication of the potential yield of narchinol-type compounds from this natural source.

| Compound Name | Plant Source | Extraction Solvent | Concentration in Extract (% w/w) | Reference |

| Desoxo-narchinol A | Nardostachys jatamansi | 20% Aqueous Ethanol | 5.76 ± 0.15 | [3] |

| Nardosinonediol | Nardostachys jatamansi | 20% Aqueous Ethanol | 1.54 ± 0.06 | [3] |

| Kanshone A | Nardostachys jatamansi | 20% Aqueous Ethanol | 0.76 ± 0.04 | [3] |

| Isonardosinone | Nardostachys jatamansi | 20% Aqueous Ethanol | 0.92 ± 0.15 | [3] |

Experimental Protocols

The isolation of this compound and other sesquiterpenoids from Nardostachys species involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.[4]

Extraction

-

Plant Material: Dried and powdered rhizomes and roots of Nardostachys jatamansi or Nardostachys chinensis.

-

Solvent: Methanol is commonly used for the initial extraction.

-

Procedure:

-

The powdered plant material is subjected to extraction with methanol, often with the aid of sonication to enhance efficiency.

-

The resulting methanol extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation

-

Solvent Partitioning: The crude methanol extract is typically suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The sesquiterpenoids, including this compound, are often enriched in the less polar fractions like chloroform and ethyl acetate.

Chromatographic Purification

-

Column Chromatography: The enriched fractions are subjected to column chromatography over silica gel. A gradient elution system with a mixture of solvents, such as hexane and ethyl acetate, is used to separate the compounds into further sub-fractions.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water.

Key Signaling Pathways

This compound and its analogues have been shown to exert their anti-inflammatory and anti-neuroinflammatory effects by modulating key signaling pathways, including the NF-κB and Nrf2/HO-1 pathways.

NF-κB Signaling Pathway

This compound has been reported to inhibit the activation of the NF-κB signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2/HO-1 Signaling Pathway

This compound has also been demonstrated to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and the resolution of inflammation.[1]

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.

Conclusion

This compound, a sesquiterpenoid found in Nardostachys jatamansi and Nardostachys chinensis, exhibits promising anti-inflammatory and anti-neuroinflammatory properties. While quantitative data on its abundance is still emerging, the information available for related compounds suggests that these plants are a viable natural source. The established protocols for extraction and isolation, coupled with a growing understanding of its mechanisms of action on the NF-κB and Nrf2/HO-1 signaling pathways, provide a solid foundation for further research and development of this compound as a potential therapeutic agent. This guide serves as a valuable technical resource for scientists and professionals dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Desoxo-narchinol A and this compound Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory constituents of Nardostachys chinensis on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloolivil Isolated from Nardostachys jatamansi Inhibits TNF-α/IFN-γ-Induced Chemokine Production by Blocking NF-κB and JAK/STAT Activation in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narchinol B, a sesquiterpenoid isolated from Nardostachys jatamansi, has emerged as a promising natural product with potent anti-inflammatory and anti-neuroinflammatory activities. This technical guide provides an in-depth overview of this compound and its related sesquiterpenoids, focusing on their mechanisms of action, quantitative biological data, and detailed experimental protocols. The primary molecular targets of these compounds include the inhibition of pro-inflammatory mediators through the modulation of the Nuclear Factor-kappa B (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathways. This document aims to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Sesquiterpenoids are a class of C15 terpenoids derived from the assembly of three isoprene units. They are widely distributed in the plant kingdom and exhibit a remarkable diversity of chemical structures and biological activities. Nardostachys jatamansi (D. Don) DC. (Valerianaceae), a perennial herb found in the alpine Himalayas, is a rich source of bioactive sesquiterpenoids. Among these, this compound and its analogs have garnered significant attention for their potential therapeutic applications in inflammatory and neurodegenerative diseases.[1][2] These compounds have been shown to effectively suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][3]

Quantitative Biological Data

The anti-neuroinflammatory activity of this compound and its related sesquiterpenoids has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values for the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

| Compound | Biological Activity | IC50 (µM) | Source |

| This compound | Inhibition of NO production in LPS-stimulated BV2 cells | 2.43 ± 0.23 | [1] |

| Desoxo-narchinol A | Inhibition of NO production in LPS-stimulated BV2 cells | 3.48 ± 0.47 | [1] |

| Kanshone J | Inhibition of NO production in LPS-stimulated BV2 cells | 15.21 ± 1.32 | [1] |

| Kanshone K | Inhibition of NO production in LPS-stimulated BV2 cells | 28.65 ± 2.15 | [1] |

| Narchinol A | Inhibition of NO production in LPS-stimulated BV2 cells | 46.54 ± 3.81 | [1] |

| 7-methoxydesoxo-narchinol | Inhibition of NO production in LPS-stimulated BV2 cells | 12.5 | [3] |

| Kanshone N | Inhibition of NO production in LPS-stimulated BV2 cells | 18.2 | [3] |

| Cycloolivil | Inhibition of IL-6 production in TNF-α/IFN-γ-induced HaCaT cells | 31.05 ± 0.93 | [4] |

| 4β-hydroxy-8β-methoxy-10-methylene-2,9-dioxatricyclo[4.3.1.03,7]decane | Inhibition of IL-6 production in TNF-α/IFN-γ-induced HaCaT cells | 28.25 ± 0.21 | [4] |

Signaling Pathways

This compound and its related sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound and Desoxo-narchinol A have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3][5]

Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. This compound and Desoxo-narchinol A have been found to activate the Nrf2/HO-1 pathway, which contributes to their anti-inflammatory effects.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its related sesquiterpenoids.

Isolation of Sesquiterpenoids from Nardostachys jatamansi

A general procedure for the isolation of this compound and related compounds is as follows:

-

Extraction: The dried and powdered rhizomes and roots of N. jatamansi are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, and n-butanol to yield fractions of varying polarity.

-

Column Chromatography: The active fraction (typically the n-hexane or chloroform fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Preparative HPLC: Fractions containing the compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure sesquiterpenoids.[3]

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Cell Culture and LPS Stimulation

-

Cell Line: BV2 murine microglial cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the desired time period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

After LPS stimulation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ELISA for IL-6 and TNF-α

-

The levels of IL-6 and TNF-α in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, supernatants are added to wells pre-coated with capture antibodies for the respective cytokines.

-

After incubation and washing, a detection antibody is added, followed by a substrate solution.

-

The reaction is stopped, and the absorbance is measured at 450 nm. Cytokine concentrations are determined from a standard curve.[6]

Immunofluorescence for NF-κB Nuclear Translocation

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with the compounds and LPS as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking and Staining: Cells are blocked with BSA and then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The translocation of NF-κB is assessed by observing the localization of the p65 subunit within the cell.[7][8]

Synthesis

While the total synthesis of this compound has not been explicitly reported in the reviewed literature, the synthesis of related sesquiterpenoids provides insights into potential synthetic strategies. For instance, the total synthesis of (±)-nardoaristolone B, another sesquiterpenoid from N. jatamansi, has been accomplished.[9] The synthetic route involved a key Robinson annulation to construct the tricyclic ring system. The development of a synthetic route for this compound would be a valuable contribution to the field, enabling further structure-activity relationship studies and the generation of novel analogs with improved therapeutic properties.

Conclusion

This compound and its related sesquiterpenoids from Nardostachys jatamansi represent a promising class of natural products with significant anti-inflammatory and anti-neuroinflammatory potential. Their mechanism of action, involving the dual modulation of the NF-κB and Nrf2/HO-1 signaling pathways, makes them attractive candidates for the development of novel therapeutics for a range of inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this area. Future studies should focus on a more comprehensive evaluation of the in vivo efficacy and safety of these compounds, as well as the development of efficient total synthesis routes to facilitate medicinal chemistry efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Desoxo-narchinol A and this compound Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naringin inhibits titanium particles-induced up-regulation of TNF-α and IL-6 via the p38 MAPK pathway in fibroblasts from hip periprosthetic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total synthesis of (±)-nardoaristolone B and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Studies of Narchinol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narchinol B, a sesquiterpenoid isolated from Nardostachys jatamansi, has emerged as a compound of significant interest due to its potent anti-inflammatory properties demonstrated in various in vitro models. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies employed in its investigation. While in vivo data for this compound remains limited, this guide also presents relevant in vivo findings for the closely related compound, Desoxo-narchinol A, to offer insights into the potential in vivo pharmacology of this compound. The information is structured to facilitate further research and drug development efforts centered on this promising natural product.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, derived from the medicinal plant Nardostachys jatamansi, has been identified as a potential candidate in this area. In vitro studies have begun to elucidate its molecular mechanisms, highlighting its interference with key inflammatory signaling pathways. This document synthesizes the available scientific literature to provide a detailed technical resource for professionals in the field.

In Vitro Studies

Anti-Inflammatory Activity

This compound has consistently demonstrated significant anti-inflammatory effects in various cell-based assays. Its primary mechanism involves the suppression of pro-inflammatory mediators in response to inflammatory stimuli like lipopolysaccharide (LPS).

Table 1: Summary of In Vitro Anti-Inflammatory Effects of this compound and Related Compounds

| Cell Line | Stimulant | Measured Parameter | Observed Effect of this compound | Quantitative Data (for related compounds) | Reference |

| BV2 Microglial Cells | LPS | Nitric Oxide (NO) Production | Inhibition | IC50 for Desoxo-narchinol A: 2-6 µM | [1] |

| Primary Microglial Cells | LPS | Prostaglandin E2 (PGE2) Production | Inhibition | IC50 for Desoxo-narchinol A: 2-6 µM | [1][2] |

| BV2 Microglial Cells | LPS | inducible Nitric Oxide Synthase (iNOS) Expression | Inhibition | - | [2] |

| Primary Microglial Cells | LPS | Cyclooxygenase-2 (COX-2) Expression | Inhibition | - | [2] |

| RAW264.7 Macrophages | LPS | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition | - | [3] |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of two key signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to LPS, this compound has been shown to inhibit this pathway by:

-

Preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB.[2]

-

Blocking the nuclear translocation of the active p65/p50 heterodimer.[2]

-

Reducing the DNA-binding activity of the p65 subunit.[2]

This cascade of inhibition ultimately leads to a downstream reduction in the expression of pro-inflammatory genes, including iNOS and COX-2.[2]

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical antioxidant and anti-inflammatory response system. This compound activates this pathway, contributing to its overall anti-inflammatory effect. The activation mechanism involves:

-

Upstream Kinases: this compound induces the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and components of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[2]

-

Nrf2 Activation: These upstream signals lead to the activation and nuclear translocation of Nrf2.[2]

-

HO-1 Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the increased expression of the potent anti-inflammatory enzyme, HO-1.[2]

The anti-inflammatory effects of this compound are partially reversed by the presence of a selective HO-1 inhibitor, confirming the significant role of this pathway.[2]

In Vivo Studies

As of the date of this publication, specific in vivo studies evaluating the efficacy and pharmacokinetics of this compound have not been extensively reported in the peer-reviewed literature. However, research on the structurally and functionally similar compound, Desoxo-narchinol A, provides valuable preliminary insights into the potential in vivo activity of this compound.

Murine Endotoxin Shock Model (Desoxo-narchinol A)

In a murine model of LPS-induced endotoxin shock, pretreatment with Desoxo-narchinol A demonstrated significant protective effects.

Table 2: In Vivo Efficacy of Desoxo-narchinol A in a Murine Endotoxin Shock Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| C57BL/6 Mice | Desoxo-narchinol A (intraperitoneal) | 0.05, 0.1, and 0.5 mg/kg | - Dramatically reduced mortality- Inhibited tissue injury in liver and lung- Decreased production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | [1] |

These findings suggest that compounds from this class, including this compound, are likely to exhibit potent anti-inflammatory effects in vivo.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature. For precise details, readers are encouraged to consult the original research articles.

In Vitro Assays

-

Cell Lines: Murine microglial cells (BV2), primary microglial cells, and murine macrophages (RAW264.7) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Collect the cell culture supernatant after treatment.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, TNF-α, IL-1β, and IL-6.

-

Follow the manufacturer's instructions for the assay procedure, which typically involves incubation of the supernatant in antibody-coated plates, addition of a detection antibody, and a substrate for colorimetric detection.

-

Measure the absorbance using a microplate reader and calculate the concentration based on a standard curve.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκB-α, IκB-α, p-p38, p38, p-Akt, Akt, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model

-

Animals: C57BL/6 mice are a commonly used strain.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

-

Treatment: Administer this compound or vehicle control intraperitoneally (i.p.) at the desired doses.

-

Induction of Endotoxemia: One hour after treatment, inject a lethal dose of LPS (e.g., 10-15 mg/kg, i.p.).

-

Monitoring: Monitor survival rates over a defined period (e.g., 48-72 hours).

-

Tissue and Blood Collection: In separate cohorts, collect blood and tissues (e.g., liver, lung) at specific time points after LPS challenge for cytokine analysis and histological examination.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented in vitro anti-inflammatory properties. Its dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2/HO-1 pathway makes it an attractive candidate for further investigation. The key areas for future research include:

-

Quantitative In Vitro Studies: Determining the specific IC50 values of this compound for the inhibition of various inflammatory mediators is crucial for a more precise understanding of its potency.

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies are essential to validate the in vitro findings and to assess the bioavailability, metabolism, and optimal dosing of this compound in relevant animal models of inflammatory diseases.

-

Toxicology Studies: A thorough evaluation of the safety profile and potential toxicity of this compound is a prerequisite for any clinical development.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and related compounds could lead to the design of even more potent and selective anti-inflammatory agents.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic for inflammatory disorders.

References

- 1. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desoxo-narchinol A and this compound Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Narchinol B: A Technical Whitepaper on the Hypothesized Mechanism of Action in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narchinol B, a sesquiterpenoid isolated from Nardostachys jatamansi, has demonstrated significant anti-neuroinflammatory properties. This document provides an in-depth technical overview of the current hypothesized mechanism of action of this compound. The core of its activity is centered on the dual modulation of the nuclear factor kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathways. By inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2/HO-1 pathway, this compound effectively attenuates the inflammatory response in microglia, the resident immune cells of the central nervous system. This whitepaper synthesizes the available preclinical data, presents detailed experimental protocols, and visualizes the key signaling cascades to facilitate further research and drug development efforts.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, when activated by stimuli such as lipopolysaccharide (LPS), release a plethora of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, which contribute to neuronal damage. This compound has emerged as a promising natural compound with the potential to mitigate this inflammatory cascade. This document outlines the molecular mechanisms that are thought to underlie its anti-neuroinflammatory effects.

Hypothesized Mechanism of Action

The anti-neuroinflammatory effects of this compound are primarily attributed to its ability to interfere with key signaling pathways that regulate the expression of inflammatory mediators. The two central pathways identified are the NF-κB and the Nrf2/HO-1 signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein, IκB-α. Upon stimulation by pro-inflammatory signals like LPS, IκB-α is phosphorylated and subsequently degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound is hypothesized to inhibit this pathway by:

-

Preventing the Phosphorylation and Degradation of IκB-α: By inhibiting the upstream kinases that phosphorylate IκB-α, this compound stabilizes the IκB-α/NF-κB complex in the cytoplasm.[1]

-

Blocking Nuclear Translocation of NF-κB: Consequently, the nuclear translocation of the p65/p50 heterodimer is suppressed, preventing it from binding to the promoter regions of target genes.[1]

This inhibition leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[1]

Activation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Nrf2 is a transcription factor that, under basal conditions, is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including HO-1.

This compound is proposed to activate this pathway through the following mechanisms:

-

Induction of HO-1 Expression: this compound has been shown to significantly increase the protein expression of HO-1.[1][2]

-

Activation of Nrf2: This induction of HO-1 is mediated by the activation and nuclear translocation of Nrf2.[1][2]

-

Upstream Regulation by p38 MAPK and PI3K/Akt: The activation of the Nrf2/HO-1 pathway by this compound is regulated by the increased phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1] Additionally, the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway is involved, leading to the phosphorylation of glycogen synthase kinase 3 beta (GSK3β).[1]

The upregulation of HO-1, a potent antioxidant enzyme, contributes to the anti-inflammatory effects of this compound, at least in part, by mitigating oxidative stress.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Caption: General experimental workflow for studying this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglial Cells

| Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

| 2.5 | Data not available | Data not available |

| 5 | ~40% | ~30% |

| 10 | ~70% | ~60% |

| 20 | ~90% | ~85% |

Data are approximated from graphical representations in the cited literature and may not reflect the exact values.[1]

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated BV2 Microglial Cells

| Concentration (µM) | iNOS Protein Expression (Fold Change vs. LPS) | COX-2 Protein Expression (Fold Change vs. LPS) |

| 5 | Significant reduction | Moderate reduction |

| 10 | Strong reduction | Significant reduction |

| 20 | Near complete inhibition | Strong reduction |

Expression levels are described qualitatively based on Western blot data from the source.[1]

Table 3: Effect of this compound on HO-1 and Nrf2 Pathway Protein Expression

| Treatment | HO-1 Protein Expression (Fold Change vs. Control) | Nuclear Nrf2 Protein Expression (Fold Change vs. Control) | Phospho-p38 Protein Expression (Fold Change vs. Control) |

| This compound (10 µM) | ~3-4 fold increase | Significant increase | ~2-3 fold increase |

Data are approximated from graphical representations in the cited literature.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Line: BV2 immortalized murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (typically 2.5, 5, 10, 20 µM) for a pre-incubation period of 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration (e.g., 24 hours for mediator production, shorter time points for signaling protein phosphorylation).

Nitric Oxide (NO) Production Assay

-

Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

After cell treatment, 100 µL of culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

Nitrite concentration is determined from a standard curve generated with sodium nitrite.

-

Prostaglandin E2 (PGE2) and Cytokine Quantification (ELISA)

-

Principle: The concentration of PGE2 and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure: The assay is performed according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution to produce a colorimetric signal that is proportional to the amount of the analyte.

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Procedure:

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, p-p38, p38, p-IκB-α, IκB-α, Nrf2, HO-1, β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

The current body of evidence strongly suggests that this compound exerts its anti-neuroinflammatory effects through a multi-pronged mechanism involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2/HO-1 pathway. This dual action makes this compound a compelling candidate for further investigation as a potential therapeutic agent for neurodegenerative diseases. The detailed protocols and summarized data provided in this whitepaper are intended to serve as a valuable resource for researchers in the field to design and execute further studies to fully elucidate the therapeutic potential of this promising natural compound.

References

- 1. Desoxo-narchinol A and this compound Isolated from Nardostachys jatamansi Exert Anti-neuroinflammatory Effects by Up-regulating of Nuclear Transcription Factor Erythroid-2-Related Factor 2/Heme Oxygenase-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Narchinol B: A Technical Guide to its Therapeutic Potential in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract